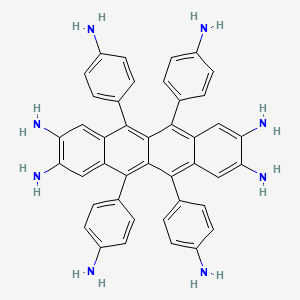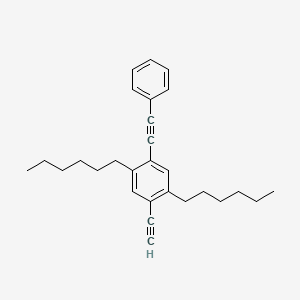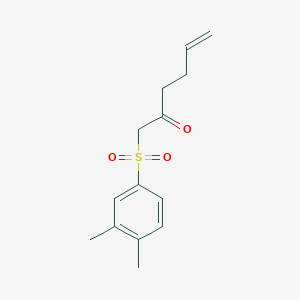![molecular formula C23H49O5Sn2- B14193390 [({1,1,3-Tributyl-3-(2-methylhexan-3-yl)-3-[(propan-2-yl)oxy]distannoxanyl}oxy)carbonyl]oxidanide CAS No. 917482-06-5](/img/structure/B14193390.png)
[({1,1,3-Tributyl-3-(2-methylhexan-3-yl)-3-[(propan-2-yl)oxy]distannoxanyl}oxy)carbonyl]oxidanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[({1,1,3-Tributyl-3-(2-methylhexan-3-yl)-3-[(propan-2-yl)oxy]distannoxanyl}oxy)carbonyl]oxidanide is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including catalysis, materials science, and pharmaceuticals. This particular compound features a unique structure with multiple functional groups, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [({1,1,3-Tributyl-3-(2-methylhexan-3-yl)-3-[(propan-2-yl)oxy]distannoxanyl}oxy)carbonyl]oxidanide typically involves the reaction of tributylstannyl derivatives with appropriate alkylating agents under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and degradation of the sensitive organotin intermediates. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM), with reaction temperatures maintained between 0°C and room temperature.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the compound in high purity. Additionally, stringent safety protocols are followed due to the toxicity and reactivity of organotin compounds.
化学反応の分析
Types of Reactions
[({1,1,3-Tributyl-3-(2-methylhexan-3-yl)-3-[(propan-2-yl)oxy]distannoxanyl}oxy)carbonyl]oxidanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the organotin moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like halides or amines in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include various organotin derivatives, which can be further functionalized for specific applications.
科学的研究の応用
Chemistry
In chemistry, [({1,1,3-Tributyl-3-(2-methylhexan-3-yl)-3-[(propan-2-yl)oxy]distannoxanyl}oxy)carbonyl]oxidanide is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds. Its unique structure allows for selective activation of substrates, making it valuable in complex synthetic pathways.
Biology
The compound has potential applications in biology as an antimicrobial agent. Organotin compounds are known for their biocidal properties, and this compound is being studied for its effectiveness against various bacterial and fungal strains.
Medicine
In medicine, research is focused on the compound’s potential as an anticancer agent. Preliminary studies suggest that it can induce apoptosis in cancer cells through specific molecular pathways.
Industry
Industrially, this compound is used in the production of advanced materials, including polymers and coatings. Its ability to enhance the properties of these materials makes it valuable in various manufacturing processes.
作用機序
The mechanism of action of [({1,1,3-Tributyl-3-(2-methylhexan-3-yl)-3-[(propan-2-yl)oxy]distannoxanyl}oxy)carbonyl]oxidanide involves its interaction with cellular components at the molecular level. The compound targets specific enzymes and proteins, disrupting their normal function. This leads to the inhibition of critical cellular processes, ultimately resulting in cell death. The pathways involved include the induction of oxidative stress and the activation of apoptotic signaling cascades.
類似化合物との比較
Similar Compounds
Tributyltin chloride: A widely studied organotin compound with similar catalytic properties.
Dibutyltin oxide: Known for its applications in polymer stabilization and as a catalyst in organic synthesis.
Triphenyltin hydroxide: Used as a biocide and in agricultural applications.
Uniqueness
What sets [({1,1,3-Tributyl-3-(2-methylhexan-3-yl)-3-[(propan-2-yl)oxy]distannoxanyl}oxy)carbonyl]oxidanide apart is its unique structure, which allows for selective reactivity and enhanced stability. This makes it particularly valuable in applications requiring precise control over chemical reactions and material properties.
特性
CAS番号 |
917482-06-5 |
|---|---|
分子式 |
C23H49O5Sn2- |
分子量 |
643.1 g/mol |
IUPAC名 |
[dibutyl-[butyl-(2-methylhexan-3-yl)-propan-2-yloxystannyl]oxystannyl] carbonate |
InChI |
InChI=1S/C7H15.3C4H9.C3H7O.CH2O3.O.2Sn/c1-4-5-6-7(2)3;3*1-3-4-2;1-3(2)4;2-1(3)4;;;/h6-7H,4-5H2,1-3H3;3*1,3-4H2,2H3;3H,1-2H3;(H2,2,3,4);;;/q;;;;-1;;;2*+1/p-2 |
InChIキー |
MSTLSOFYYXKERF-UHFFFAOYSA-L |
正規SMILES |
CCCC[Sn](CCCC)(OC(=O)[O-])O[Sn](CCCC)(C(CCC)C(C)C)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]naphthalen-1-amine](/img/structure/B14193311.png)



![[([1,1'-Biphenyl]-4-yl)oxy](triphenyl)stannane](/img/structure/B14193344.png)
![n-(3-Acetylphenyl)-n'-[4-(4-aminothieno[3,2-c]pyridin-3-yl)phenyl]urea](/img/structure/B14193349.png)
![6,6'-(1,4-Phenylene)bis(2-phenylimidazo[1,2-a]pyrazin-3(7H)-one)](/img/structure/B14193365.png)


![1H-Indole-3-acetamide, N-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-](/img/structure/B14193376.png)
![1,1'-[Decane-1,10-diylbis(oxy)]bis[4-(trifluoromethyl)benzene]](/img/structure/B14193383.png)
![2-Amino-5-{[(5-methylpyrimidin-2-yl)amino]methyl}phenol](/img/structure/B14193398.png)


